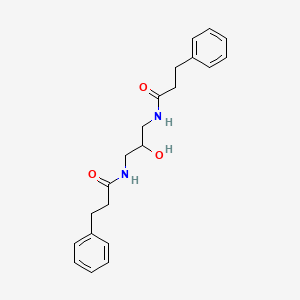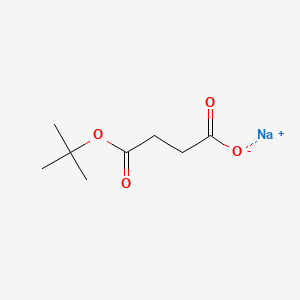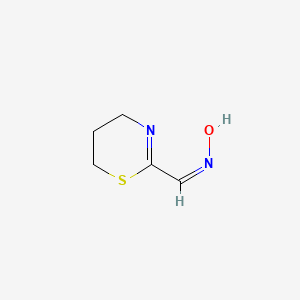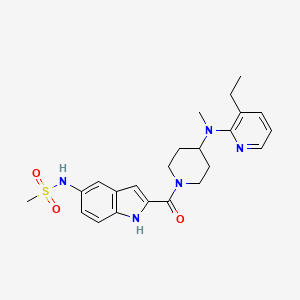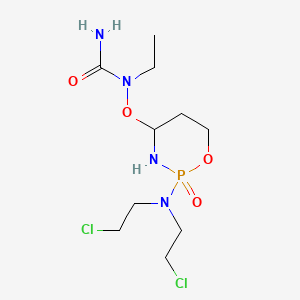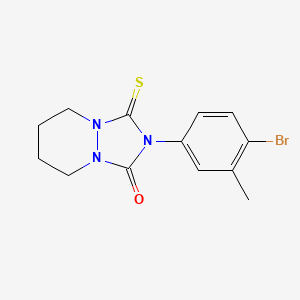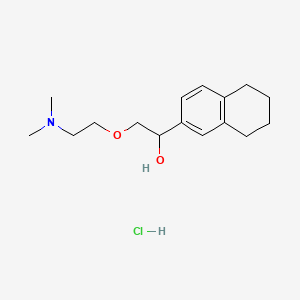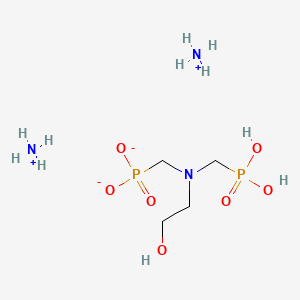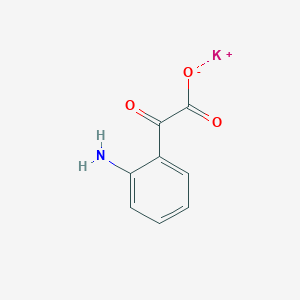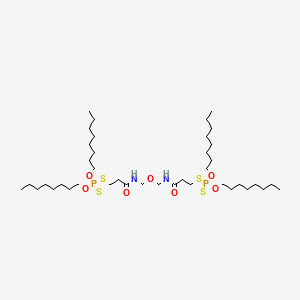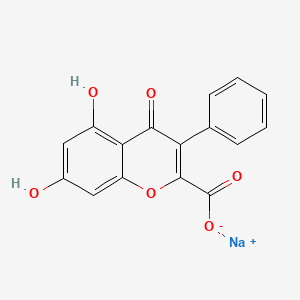
Sodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate is a chemical compound belonging to the class of flavonoids. It is known for its diverse biological activities and is commonly used in various scientific research applications. This compound is characterized by its complex structure, which includes a benzopyran ring system with multiple hydroxyl groups and a carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate typically involves the condensation of appropriate phenolic compounds with carboxylic acids or their derivatives. One common method includes the use of 7-hydroxy-4-methylcoumarin as a starting material, which undergoes alkylation with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone . The resulting intermediate is then reacted with sodium azide to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources, such as plants, followed by purification and crystallization. Techniques like solvent extraction, distillation, and chromatography are commonly employed to achieve high purity levels .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, anhydrous potassium carbonate.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as alkylated or acylated versions, depending on the specific reagents and conditions used .
Scientific Research Applications
Sodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential anti-inflammatory, anti-cancer, and neuroprotective effects.
Mechanism of Action
The compound exerts its effects primarily through its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Neuroprotective Mechanism: It modulates signaling pathways involved in neuronal survival and apoptosis, providing protection against neurodegenerative conditions.
Comparison with Similar Compounds
Baicalin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: Known for its strong antioxidant activity and wide range of biological effects.
Kaempferol: Exhibits anti-cancer and anti-inflammatory activities.
Uniqueness: Sodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate is unique due to its specific structural features, such as the presence of both hydroxyl and carboxylate groups, which contribute to its diverse biological activities and make it a valuable compound for various research applications .
Properties
CAS No. |
6481-55-6 |
|---|---|
Molecular Formula |
C16H9NaO6 |
Molecular Weight |
320.23 g/mol |
IUPAC Name |
sodium;5,7-dihydroxy-4-oxo-3-phenylchromene-2-carboxylate |
InChI |
InChI=1S/C16H10O6.Na/c17-9-6-10(18)13-11(7-9)22-15(16(20)21)12(14(13)19)8-4-2-1-3-5-8;/h1-7,17-18H,(H,20,21);/q;+1/p-1 |
InChI Key |
BWDVKOYTZGSASG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC(=CC(=C3C2=O)O)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)
